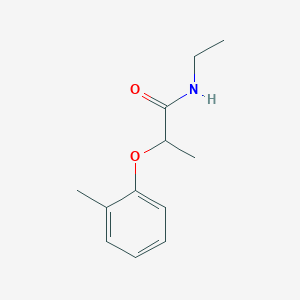
N-ethyl-2-(2-methylphenoxy)propanamide
Overview
Description
N-ethyl-2-(2-methylphenoxy)propanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an ethyl group, a methylphenoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2-methylphenoxy)propanamide typically involves the reaction of 2-methylphenol with ethylamine and propanoyl chloride. The reaction proceeds through the following steps:
Formation of 2-methylphenoxypropanoyl chloride: 2-methylphenol reacts with propanoyl chloride in the presence of a base such as pyridine to form 2-methylphenoxypropanoyl chloride.
Amidation: The 2-methylphenoxypropanoyl chloride is then reacted with ethylamine to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-ethyl-2-(2-methylphenoxy)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- N-methyl-2-(2-methylphenoxy)propanamide
- N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)propanamide
Comparison: N-ethyl-2-(2-methylphenoxy)propanamide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to N-methyl-2-(2-methylphenoxy)propanamide, the ethyl group provides additional steric hindrance and electronic effects, potentially altering its chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13-12(14)10(3)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWBGQVOTIVXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


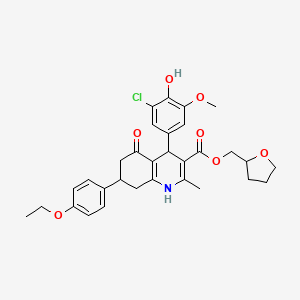
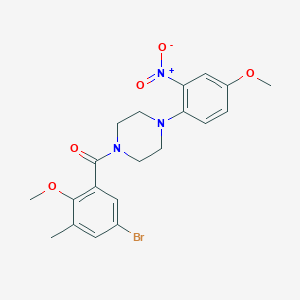
![{3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B4207172.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4207177.png)
![1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4207181.png)
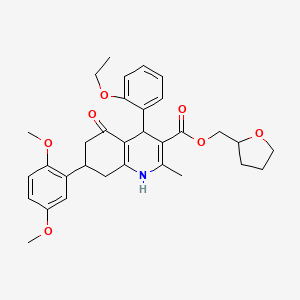
![1-(4-fluorobenzyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B4207204.png)
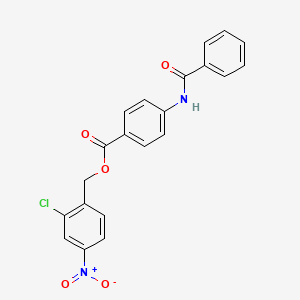
amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4207225.png)
amino]benzamide](/img/structure/B4207230.png)
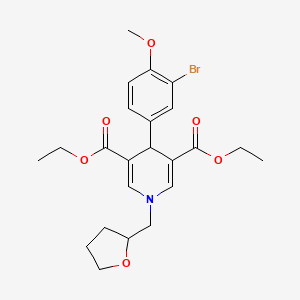

![methyl 2-(2-furoylamino)-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4207266.png)
![5,6-Dichloro-2-[3-(4-methylpiperazino)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4207269.png)
